molecular formula C9H12N2O3 B1521866 Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate CAS No. 912330-17-7

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate

货号: B1521866
CAS 编号: 912330-17-7
分子量: 196.2 g/mol
InChI 键: MGCMWQNFPSHNIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate is a synthetic organic compound with a complex bicyclic structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Cyclization Reaction: Starting with a suitable precursor, a cyclization reaction is carried out to form the isoxazole ring.

    Hydrolysis and Esterification: The intermediate product undergoes hydrolysis followed by esterification to introduce the ethyl ester group.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

化学反应分析

N-Acylation Reactions

The tetrahydro-pyridine nitrogen undergoes selective acylation to produce derivatives with enhanced pharmacological activity.

Procedure :

  • React Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate with acyl chlorides or activated carboxylic acids (e.g., 5-chloro-2,4-dihydroxybenzoic acid).

  • Use coupling agents: EDC·HCl and HOBt in DMF with triethylamine (TEA) .

Table 2: N-Acylation Derivatives and Yields

Acylating AgentProduct StructureYield
5-Chloro-2,4-dihydroxybenzoic acidEthyl 5-(5-chloro-2,4-dihydroxybenzoyl)-derivative72%
2,4-Dihydroxybenzoic acidEthyl 5-(2,4-dihydroxybenzoyl)-derivative40%
5-Chloro-2,4-dimethoxyphenylN5-(5-Chloro-2,4-dimethoxyphenyl)-derivative73%

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

  • Basic Hydrolysis : NaOH in ethanol/water (80°C, 4 hours) yields the carboxylic acid (quantitative conversion) .

  • Application : The acid intermediate is used for further functionalization, such as amide bond formation with primary amines (e.g., ethylamine) .

Mechanistic Insight :
RCOOEt+OHRCOO+EtOH\text{RCOOEt}+\text{OH}^-\rightarrow \text{RCOO}^-+\text{EtOH}

The reaction proceeds via nucleophilic acyl substitution .

Ring-Opening and Functionalization

The isoxazole ring participates in regioselective ring-opening reactions:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at 100°C cleaves the isoxazole ring to form α,β-unsaturated ketones .

  • Reduction : Hydrogenation with Pd/C under 1–1.5 bar H₂ saturates the pyridine ring, enhancing stability for further modifications .

Microwave-Assisted Modifications

Microwave irradiation significantly improves reaction efficiency:

  • Example : Synthesis of ethyl 5-chloromethyl-7-phenylisoxazolo[4,5-b]pyridine-6-carboxylate achieves 70% yield in 20 minutes vs. 63% yield over 6 hours conventionally .

Key Advantages :

  • Reduced reaction time (minutes vs. hours).

  • Higher purity due to minimized side reactions.

Ionic Liquid-Mediated Reactions

Triethylammonium acetate (TEAA) ionic liquid enhances reaction sustainability:

  • Role : Acts as both solvent and catalyst, enabling room-temperature reactions with 75–85% yields .

  • Recyclability : TEAA is reused for 5 cycles with <5% efficiency loss .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Structural Analogues

CompoundReactivity with EDC/HOBtHydrolysis Rate (Ester)
This compoundHighFast (t₁/₂ = 30 min)
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylateModerateSlow (t₁/₂ = 120 min)
Ethyl 3-(1H-imidazol-1-yl)propanoateLowNo hydrolysis

科学研究应用

It appears Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate is a chemical compound with potential applications in scientific research. The search results provide information about its chemical properties, related compounds, and potential research uses.

Chemical Information

  • IUPAC Name this compound hydrochloride is the compound's systematic name .
  • Other Designations The compound is also known as this compound HCL .
  • Chemical Formula The linear formula is C9H13ClN2O3 .
  • Molecular Weight The molecular weight is 196.20 .
  • CAS Number The CAS number is 912330-17-7 .

Safety Information

  • Hazard Statements The compound has hazard statements H302, H315, H319, and H335 .
  • Precautionary Statements Precautionary statements include P280 and P305+P351+P338 .
  • Signal Word The signal word is "Warning" .

Potential Research Applications

While the search results do not explicitly detail the applications of this compound, they do offer some clues:

  • Related Compounds this compound is a tetrahydropyridine and a derivative of isoxazole . Isoxazoles and tetrahydropyridines have a range of biological activities, which may suggest potential applications for this compound .
  • Gaboxadol Connection The search results mention Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), which is a conformationally constrained derivative of the alkaloid muscimol . Gaboxadol affects the GABA system and has been studied for analgesic, anxiolytic, and sedative properties . The structural similarity between Gaboxadol and this compound may indicate similar applications or mechanisms of action.

Relevant information about GABA receptors

  • Gaboxadol is a supra-maximal agonist at α~4~β~3~δ, low-potency agonist at α~1~β~3~γ~2~, partial agonist at α~4~β~3~γ, and antagonist at ρ1 GABA~A~ receptors .
  • Gaboxadol has a unique affinity for extrasynaptic α~4~β~3~δ GABA~A~ receptors, which mediate tonic inhibition and are typically activated by ambient, low levels of GABA in the extrasynaptic space .
  • Compared to muscimol, gaboxadol binds less potently to α~4~β~3~δ GABA~A~ receptors (EC~50~ .2μM vs 13μM), but is capable of evoking a greater maximum response (Emax 120% vs 224%) .

作用机制

The mechanism of action of Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

相似化合物的比较

Similar Compounds

    Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride: A closely related compound with similar structural features but different physicochemical properties.

    Isoxazole derivatives: Compounds with the isoxazole ring system, which share some chemical reactivity and biological activities.

Uniqueness

This compound is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate (CAS No. 912265-91-9) is a compound of interest due to its potential biological activities, particularly its interaction with the GABAergic system. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H13_{13}ClN2_2O3_3
  • Molecular Weight : 232.66 g/mol
  • Physical Form : White to yellow solid
  • Purity : Typically ≥ 95%

This compound is structurally related to gaboxadol (THIP), a known GABAA_A receptor agonist. It exhibits functional selectivity for GABAA_A receptors containing the delta subunit, which are implicated in various neurological functions and disorders.

GABAergic Activity

Research indicates that compounds like THIP can enhance GABA-mediated neurotransmission. This compound may similarly modulate GABA uptake and receptor activity, suggesting potential applications in treating anxiety and other GABA-related disorders .

Antinociceptive Effects

Studies have demonstrated that THIP exhibits antinociceptive properties in animal models. Chronic administration has shown tolerance development but also an increase in alpha-2 adrenergic receptor density in the brain . This suggests a complex interaction between the GABAergic and noradrenergic systems.

Neuroprotective Properties

In vivo studies have indicated that compounds related to this compound may protect against excitotoxic damage in neuronal cells. These findings highlight its potential role in neurodegenerative disease therapies by reducing excitatory neurotransmitter release and glial activation .

Case Studies

  • GABA Uptake Inhibition : A comparative study involving THIP showed that it effectively inhibits GABA uptake in vitro. This compound may exhibit similar properties based on structural similarities .
  • Tolerance Development : In a chronic treatment model with THIP analogs, researchers observed increased sensitivity to clonidine's antinociceptive effects following tolerance to THIP. This suggests that repeated exposure alters receptor dynamics within the central nervous system .

Data Table: Biological Activities of this compound

Activity Effect Reference
GABA Uptake InhibitionPotential inhibition observed
Antinociceptive EffectReduced pain response in animal models
NeuroprotectionDecreased excitotoxic damage
Receptor InteractionIncreased alpha-2 adrenergic receptor density

属性

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)8-6-5-10-4-3-7(6)14-11-8/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCMWQNFPSHNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659440
Record name Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912330-17-7
Record name Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (6.67 ml, 89.9 mmol) was added at 0° C. to a solution of 5-tert-butyl 3-ethyl 7a-(pyrrolidin-1-yl)-3a,4,7,7a-tetrahydroisoxazolo[4,5-c]pyridine-3,5(6H)-dicarboxylate (5.5 g, 14.98 mmol) in DCM (100 ml), and the mixture was stirred for 16 hours under reflux. Cooling to 0° C. was then carried out and NaHCO3 solution was added. The phases were separated and the aqueous phase was extracted with dichloromethane. The combined organic phases were dried over Na2SO4, filtered and concentrated in vacuo. Purification of the crude product was carried out by column chromatography (silica gel, 16% methanol in ethyl acetate). Yield: 62% [Alternatively, ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate A-06 can be synthesised as described in WO2006105945.]
Quantity
6.67 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate
Reactant of Route 3
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate
Reactant of Route 4
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。